molecular formula C27H35N3O2 B1217546 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide

1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide

Cat. No. B1217546
M. Wt: 433.6 g/mol
InChI Key: RTQZMJOPISROQH-UHFFFAOYSA-N
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Patent
US04576940

Procedure details

To a solution of 2.3 g of 5-acetoxy-1-butyl-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide hydrochloride in 30 ml of methanol was added a solution of 0.5 g of potassium hydroxide in methanol, and the whole solution was stirred for an hour under heating. After the reaction mixture was cooled, the precipitated inorganic substance was filtered off and the filtrate was concentrated under reduced pressure. A solution of the residue in water with a small amount of ethanol was stirred and the precipitated crystals were filtered with suction. Recrystallization from ethyl acetate gave 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide as white crystals, melting at 178°-181° C. The corresponding hydrochloride monohydrate melts at 244°-247° C. with decomposition.
Name
5-acetoxy-1-butyl-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide hydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([CH3:19])=[C:9]2[C:20]([NH:22][CH:23]1[CH2:28][CH2:27][N:26]([CH2:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH2:25][CH2:24]1)=[O:21])(=O)C.[OH-].[K+]>CO>[CH2:15]([N:11]1[C:12]2[C:8](=[CH:7][C:6]([OH:5])=[CH:14][CH:13]=2)[C:9]([C:20]([NH:22][CH:23]2[CH2:24][CH2:25][N:26]([CH2:29][CH2:30][C:31]3[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=3)[CH2:27][CH2:28]2)=[O:21])=[C:10]1[CH3:19])[CH2:16][CH2:17][CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
5-acetoxy-1-butyl-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide hydrochloride
Quantity
2.3 g
Type
reactant
Smiles
Cl.C(C)(=O)OC=1C=C2C(=C(N(C2=CC1)CCCC)C)C(=O)NC1CCN(CC1)CCC1=CC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the whole solution was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated inorganic substance was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
A solution of the residue in water with a small amount of ethanol was stirred
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered with suction
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(=C(C2=CC(=CC=C12)O)C(=O)NC1CCN(CC1)CCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.